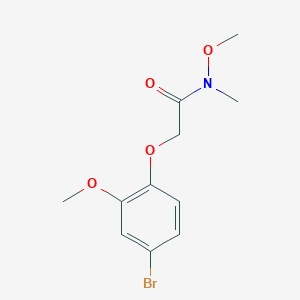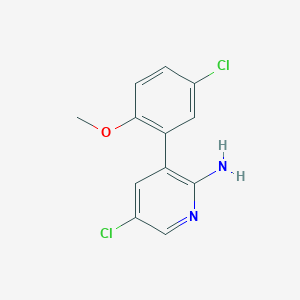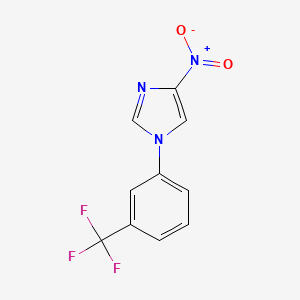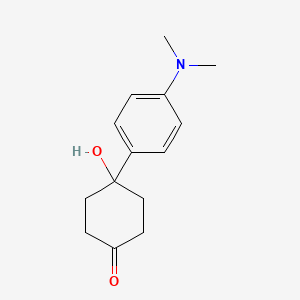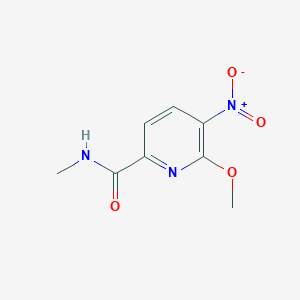
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide
Overview
Description
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide is a chemical compound with a unique structure that includes a methoxy group, a nitro group, and a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide typically involves the nitration of a picolinamide derivative followed by methylation and methoxylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amine derivatives.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the methoxy or nitro groups.
Scientific Research Applications
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group may influence the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
6-Methoxy-2(3H)-benzoxazolone: Shares the methoxy group but has a different core structure.
6-Chloro-N-methoxy-N-methyl-nicotinamide: Similar in having a methoxy and methyl group but differs in the presence of a chloro group.
Uniqueness: 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H9N3O4 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c1-9-7(12)5-3-4-6(11(13)14)8(10-5)15-2/h3-4H,1-2H3,(H,9,12) |
InChI Key |
OMINSMOHRVKXCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


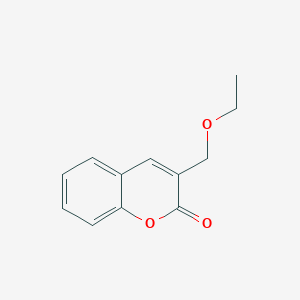
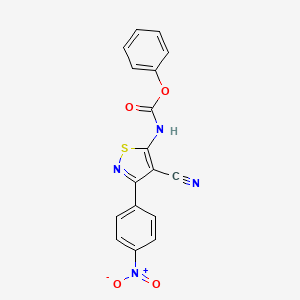

![5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8390077.png)

